N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide
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Overview
Description
N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, disrupting their normal function . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain bacterial enzymes, thereby exerting antimicrobial effects . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage . Studies have shown that there may be a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . This compound may also affect the levels of certain metabolites within the cell, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzoyl chloride to form the benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvents to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can also be employed to enhance efficiency.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its effects on various biological pathways and its potential therapeutic uses.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(diethylaminomethyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUZQZIUZIDLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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